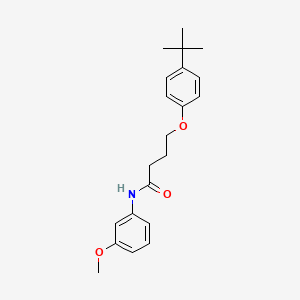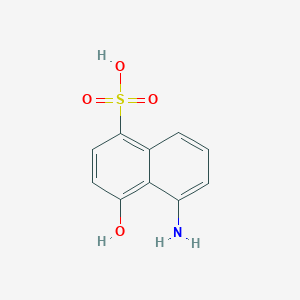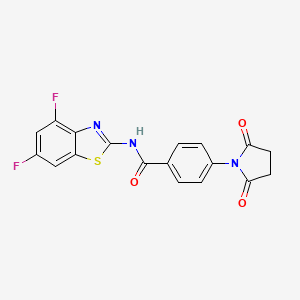![molecular formula C26H26N2O5S B2451397 N-fenilacetamida de 2-(4-oxo-2-(3,4,5-trimetoxifenil)-3,4-dihidrobenzo[b][1,4]tiazepin-5(2H)-il) CAS No. 847487-69-8](/img/structure/B2451397.png)
N-fenilacetamida de 2-(4-oxo-2-(3,4,5-trimetoxifenil)-3,4-dihidrobenzo[b][1,4]tiazepin-5(2H)-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Estudios de investigación han investigado el potencial de este compuesto como agente anticancerígeno. Ha mostrado efectos inhibitorios sobre el receptor del factor de crecimiento epidérmico (EGFR) in vitro . Se necesitan más investigaciones para comprender su mecanismo de acción y posibles aplicaciones clínicas.
- Un análisis más profundo de los análogos estructurales relacionados con este compuesto reveló su capacidad para alterar el potencial de la membrana mitocondrial (ΔΨm) en las células de cáncer de pulmón. Esta modulación podría afectar las vías de supervivencia celular y apoptosis .
- Se encontró que los mismos análogos estructurales reducen significativamente los niveles de ROS en las células de cáncer de pulmón. ROS juega un papel crucial en el estrés celular y el daño oxidativo, lo que hace que esta propiedad sea relevante para posibles aplicaciones terapéuticas .
- Aunque no está directamente relacionado con el compuesto en sí, los estudios han utilizado el modelo de atrapamiento del radical 3-óxido de 2-fenil-4,4,5,5-tetrametilimidazolina-1-oxilo (PTIO•) para evaluar las actividades antioxidantes de las xantonas naturales, incluidas algunas relacionadas con este compuesto. Estas investigaciones brindan información sobre posibles beneficios para la salud .
Propiedades Anticancerígenas
Modulación del Potencial de la Membrana Mitocondrial
Reducción de Especies Reactivas de Oxígeno (ROS)
Actividades Antioxidantes
En resumen, este compuesto es prometedor en la investigación del cáncer, la modulación de la función mitocondrial y los posibles efectos antioxidantes. Sin embargo, se necesitan más estudios para descubrir su gama completa de aplicaciones y mecanismos de acción. Los investigadores deben considerar sus propiedades químicas y explorar su potencial en varios contextos. 🌟
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, thereby blocking the binding of EGF and other activating ligands. This results in inhibition of the downstream signaling pathways, which are critical for the proliferation and survival of cancer cells .
Biochemical Pathways
The compound’s action on EGFR leads to the inhibition of several key biochemical pathways. These include the RAS/RAF/MAPK pathway , which is involved in cell cycle regulation and proliferation, and the PI3K/AKT pathway , which is involved in cell survival and resistance to apoptosis . The compound’s action leads to the downregulation of these pathways, thereby inhibiting the growth and survival of cancer cells .
Result of Action
The compound’s action on EGFR and the subsequent inhibition of downstream pathways result in significant reduction in the growth and survival of cancer cells . In addition, the compound has been found to alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells . This could potentially lead to the induction of apoptosis, or programmed cell death, in the cancer cells .
Propiedades
IUPAC Name |
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-31-20-13-17(14-21(32-2)26(20)33-3)23-15-25(30)28(19-11-7-8-12-22(19)34-23)16-24(29)27-18-9-5-4-6-10-18/h4-14,23H,15-16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGXVTZWSSPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride](/img/structure/B2451317.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2451321.png)
![3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2451323.png)

![(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2451326.png)

![N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2451332.png)
![3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2451334.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)

